molecular formula C13H31NSSi B14660405 N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine CAS No. 50965-41-8

N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine

Cat. No.: B14660405
CAS No.: 50965-41-8
M. Wt: 261.54 g/mol
InChI Key: CIHXHRBUNDHLFV-UHFFFAOYSA-N
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Description

N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to the nitrogen atom, along with a triethylsilyl group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine typically involves multiple steps. One common method includes the reaction of N-ethyl ethanamine with a triethylsilyl-protected thiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of protective groups, such as the triethylsilyl group, is crucial to prevent unwanted side reactions and to enhance the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the triethylsilyl group, yielding a free thiol.

    Substitution: The ethyl group attached to the nitrogen can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free thiols.

    Substitution: Various N-alkyl or N-aryl derivatives.

Scientific Research Applications

N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways involving sulfur-containing compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The triethylsilyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with thiol-containing enzymes, potentially modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylamine: Similar structure but lacks the triethylsilyl and sulfanyl groups.

    N-Ethyl-N-methylcyclopentylamine: Contains a cyclopentyl group instead of the triethylsilyl and sulfanyl groups.

    N-Isopropylcyclohexylamine: Contains an isopropyl group and a cyclohexyl group.

Uniqueness

N-Ethyl-N-({[2-(triethylsilyl)ethyl]sulfanyl}methyl)ethanamine is unique due to the presence of both the triethylsilyl and sulfanyl groups, which confer distinct chemical properties and potential applications. The triethylsilyl group provides steric protection and enhances lipophilicity, while the sulfanyl group offers reactivity towards oxidation and reduction reactions.

Properties

CAS No.

50965-41-8

Molecular Formula

C13H31NSSi

Molecular Weight

261.54 g/mol

IUPAC Name

N-ethyl-N-(2-triethylsilylethylsulfanylmethyl)ethanamine

InChI

InChI=1S/C13H31NSSi/c1-6-14(7-2)13-15-11-12-16(8-3,9-4)10-5/h6-13H2,1-5H3

InChI Key

CIHXHRBUNDHLFV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CSCC[Si](CC)(CC)CC

Origin of Product

United States

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